1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

Catalog No.
S602117
CAS No.
91221-46-4
M.F
C22H20O2
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

CAS Number

91221-46-4

Product Name

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3

InChI Key

BPKSDMHGDYTXLI-UHFFFAOYSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Synonyms

1,1-BHPE, 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3
  • While the compound is listed in various databases like PubChem [] and the National Center for Toxicological Sciences (GSRS) [], no specific research applications are explicitly mentioned.
  • Some commercial vendors like LGC Standards offer the compound, but their product information primarily focuses on product details and citations, not specific research applications [].

Potential Research Areas:

Based on the compound's structure, some potential areas for future research could include:

  • Organic synthesis: The presence of the double bond and the hydroxyl groups suggests potential applications in organic synthesis as a building block for more complex molecules.
  • Medicinal chemistry: The combination of aromatic rings and the hydroxyl groups might be of interest for researchers exploring new drug candidates, although further investigation is needed to determine its potential bioactivity.

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene is an organic compound with the molecular formula C22H20O2 and a molecular weight of 316.39 g/mol. This compound features two hydroxyphenyl groups and a phenylbutene structure, which contributes to its unique chemical properties and potential biological activities. It is known for its role as a synthetic intermediate in organic chemistry and has been studied for various applications in medicinal chemistry.

  • Anti-estrogen Activity: BPB might structurally resemble estrogen and compete for estrogen receptor binding, potentially leading to the inhibition of estrogen-dependent breast cancer cell growth [].
  • Antioxidant Activity: The presence of phenolic groups suggests potential antioxidant properties, which could help scavenge free radicals and protect cells from oxidative damage.
  • Potential Toxicity: The presence of a stilbene core raises concerns about potential genotoxicity (DNA damage) as observed in some other stilbenes. Further research is needed to assess BPB's specific toxicity profile.
  • Limited Information: The lack of extensive safety data necessitates caution when handling BPB in research settings. Standard laboratory safety practices for handling unknown compounds should be followed.

The synthesis of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene typically involves reactions such as:

  • McMurry Reaction: This method employs titanium tetrachloride and zinc in tetrahydrofuran under an inert atmosphere to couple appropriate precursors, yielding the desired compound with high efficiency (up to 96% yield) .
  • Other Synthetic Routes: Various synthetic approaches have been documented, including the reaction of 4,4'-dihydroxybenzophenone with propiophenone under specific conditions to form this compound .

Research indicates that 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene exhibits significant biological activities, particularly in relation to estrogenic effects. It has been studied for its potential as an estrogen receptor modulator, influencing various biological pathways . Additionally, it has shown promising results in antiparasitic and immunomodulatory activities, suggesting its potential use in therapeutic applications against certain diseases .

The synthesis of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene can be achieved through several methods:

  • McMurry Reaction: Using titanium tetrachloride and zinc.
  • Condensation Reactions: Involving 4-hydroxybenzophenone derivatives.
  • Grignard Reagents: Employing phenylbutyryl chloride and various phenolic compounds to generate the desired structure.

Each method varies in complexity and yield, with the McMurry reaction being one of the most efficient .

This compound finds applications in:

  • Pharmaceuticals: As a potential lead compound for developing estrogen receptor modulators.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Investigated for its properties in polymer chemistry due to its phenolic structure.

Studies have indicated that 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene interacts with estrogen receptors, demonstrating both agonistic and antagonistic properties depending on the context. This duality suggests potential applications in hormone-related therapies and highlights its importance in understanding estrogenic activity .

Several compounds share structural similarities with 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene, including:

Compound NameStructural FeaturesUnique Properties
4-HydroxytamoxifenTamoxifen derivative with a hydroxyl groupSelective estrogen receptor modulator
1,1,2-Tris(4-hydroxyphenyl)but-1-eneContains three hydroxyphenyl groupsEnhanced estrogenic activity compared to bis compound
Z/E Isomers of 4-(1-(4-hydroxyphenyl)but-1-en)Variants with different geometric configurationsDistinct biological activities based on stereochemistry

Uniqueness

The uniqueness of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene lies in its specific arrangement of hydroxy groups and phenyl rings, which influences its binding affinity to estrogen receptors differently compared to other similar compounds. Its ability to act both as an agonist and antagonist makes it particularly interesting for further research in medicinal chemistry .

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

316.146329876 g/mol

Monoisotopic Mass

316.146329876 g/mol

Heavy Atom Count

24

UNII

K46GRM9275

Other CAS

91221-46-4

Dates

Modify: 2023-08-15

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